

Application Notes and Protocols: 3-Ethoxy-1,2-propanediol in Cosmetics and Skincare

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Compound of Interest

Compound Name: 3-Ethoxy-1,2-propanediol

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Introduction

3-Ethoxy-1,2-propanediol, also known as glycerol α-ethyl ether, is a versatile ingredient with promising applications in the cosmetics and skincare industry.[1] As a member of the glycerol ether class, it possesses a unique combination of a hydrophilic diol structure and a short-chain ether group, rendering it miscible with water and many organic solvents.[2] This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals interested in formulating with **3-Ethoxy-1,2-propanediol**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-Ethoxy-1,2-propanediol** is fundamental for its effective incorporation into cosmetic and skincare formulations.



Property	Value	Reference
Chemical Name	3-Ethoxy-1,2-propanediol	[3]
CAS Number	1874-62-0	[3]
Molecular Formula	C5H12O3	[3]
Molecular Weight	120.15 g/mol	[4]
Appearance	Colorless, viscous liquid	[2]
Odor	Odorless	[2]
Density	1.063 g/mL at 25 °C	
Boiling Point	222 °C	
Refractive Index	n20/D 1.441	
Solubility	Miscible with water and many organic solvents	[2]

Applications in Cosmetics and Skincare

Based on its chemical structure and properties, **3-Ethoxy-1,2-propanediol** is proposed to function in several key areas within cosmetic and skincare formulations. These applications are analogous to other well-studied glycols and glycerol derivatives used in the industry.

Solvent and Co-solvent

With its excellent solvency for a wide range of cosmetic ingredients, **3-Ethoxy-1,2-propanediol** can be utilized to dissolve active ingredients, fragrances, and preservatives, ensuring a homogenous formulation.

Humectant

The presence of two hydroxyl groups suggests that **3-Ethoxy-1,2-propanediol** can act as a humectant, attracting and retaining moisture from the atmosphere to hydrate the skin. This is a key function for ingredients in moisturizers and hydrating serums.



Sensory Modifier

3-Ethoxy-1,2-propanediol can influence the sensory characteristics of a formulation, contributing to a desirable skin feel, reducing tackiness, and improving spreadability.

Viscosity-decreasing Agent

In complex formulations such as creams and lotions, **3-Ethoxy-1,2-propanediol** can help to reduce the viscosity, leading to a more elegant and easily applicable product.

Preservative Booster

Like other glycols, **3-Ethoxy-1,2-propanediol** may enhance the efficacy of preservatives in a formulation, potentially allowing for the use of lower concentrations of traditional preservatives.

Experimental Protocols

The following protocols are provided as a guide for evaluating the performance of **3-Ethoxy-1,2-propanediol** in cosmetic and skincare formulations. These are general methodologies that should be adapted and validated for specific product types and claims.

Protocol for Evaluating Humectancy: In-Vivo Skin Hydration Study

This protocol outlines a non-invasive, in-vivo method to assess the skin hydration potential of a formulation containing **3-Ethoxy-1,2-propanediol** using a corneometer.

Objective: To quantify the effect of a test formulation containing **3-Ethoxy-1,2-propanediol** on skin surface hydration over time compared to a placebo control.

Materials and Equipment:

- Corneometer
- Test formulation with X% 3-Ethoxy-1,2-propanediol
- Placebo formulation (without 3-Ethoxy-1,2-propanediol)
- Volunteer panel (n≥10) with healthy skin on the forearms





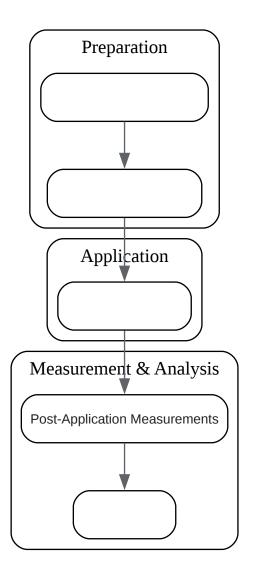


Controlled environment room (constant temperature and humidity)

Procedure:

- Volunteer Acclimatization: Volunteers rest in a controlled environment room for at least 30 minutes before measurements.
- Baseline Measurement: Three baseline corneometer readings are taken from designated 2x2 cm test sites on the volar forearm of each volunteer.
- Product Application: A standardized amount (e.g., 2 mg/cm²) of the test formulation and the
 placebo are applied to their respective test sites. One site remains untreated as a negative
 control.
- Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
- Data Analysis: The change in skin hydration from baseline is calculated for each time point and for each test site. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between the test formulation, placebo, and untreated control.





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In-Vivo Skin Hydration Study Workflow.

Protocol for Sensory Panel Evaluation

This protocol describes a method for assessing the sensory attributes of a cosmetic formulation containing **3-Ethoxy-1,2-propanediol**.

Objective: To characterize and compare the sensory profile of a formulation containing **3-Ethoxy-1,2-propanediol** against a control formulation.

Materials and Equipment:



- Test formulation with X% 3-Ethoxy-1,2-propanediol
- Control formulation (e.g., without **3-Ethoxy-1,2-propanediol** or with a different glycol)
- Trained sensory panel (n≥10)
- Standardized sensory evaluation booths with controlled lighting and temperature
- Sensory evaluation questionnaire

Procedure:

- Panelist Training: Panelists are trained on the sensory attributes to be evaluated (e.g., spreadability, absorbency, tackiness, smoothness, residue) and the rating scale (e.g., a 10-point scale).
- Sample Presentation: Blind-coded samples of the test and control formulations are presented to the panelists in a randomized order.
- Product Application: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., forearm).
- Sensory Evaluation: Panelists evaluate the sensory attributes at different time points: immediately after application, and after a short drying time (e.g., 2 minutes).
- Data Collection: Panelists record their ratings for each attribute on the questionnaire.
- Data Analysis: The mean scores for each sensory attribute are calculated for both formulations. Statistical analysis is used to identify significant differences.



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Sensory Panel Evaluation Workflow.

Protocol for Evaluating Formulation Stability

Methodological & Application





This protocol details an accelerated stability testing procedure to assess the physical and chemical stability of a formulation containing **3-Ethoxy-1,2-propanediol**.

Objective: To evaluate the stability of a cosmetic formulation containing **3-Ethoxy-1,2-propanediol** under accelerated aging conditions.

Materials and Equipment:

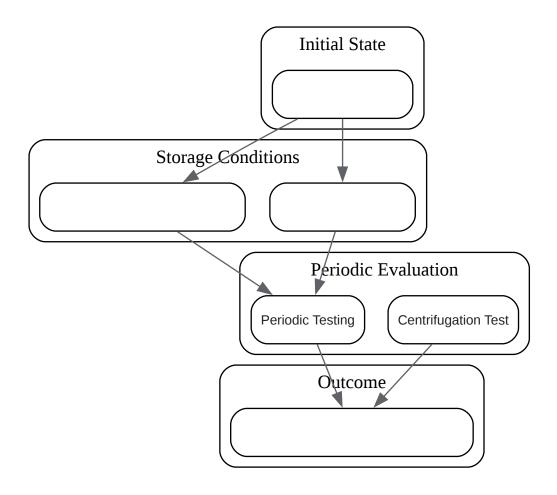
- Test formulation with X% 3-Ethoxy-1,2-propanediol in its final packaging
- Stability chambers set at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
- Viscometer
- pH meter
- Microscope
- Centrifuge

Procedure:

- Initial Analysis (Time 0): The initial physical and chemical properties of the formulation are recorded. This includes appearance, color, odor, pH, and viscosity. Microscopic evaluation for emulsion droplet size and distribution is also performed.
- Sample Storage: Samples are placed in the stability chambers.
- Periodic Testing: At specified time points (e.g., 1, 2, and 3 months), samples are removed from the chambers and allowed to equilibrate to room temperature.
- Evaluation: The physical and chemical properties are re-evaluated and compared to the initial data.
- Freeze-Thaw Cycling: To assess stability under temperature fluctuations, samples are subjected to multiple freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).



- Centrifugation: To test for emulsion stability, a sample is centrifuged (e.g., at 3000 rpm for 30 minutes) and observed for any signs of separation.
- Data Analysis: Any significant changes in the formulation's properties are noted. The formulation is considered stable if it remains within the established specifications throughout the testing period.[5][6]



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